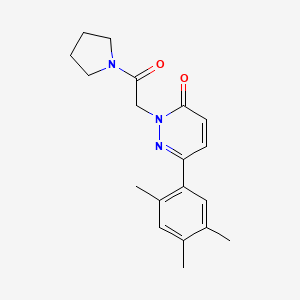
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological mechanisms.
Chemical Structure and Properties
The compound features a unique pyridazinone core with a pyrrolidine moiety and a trimethylphenyl substituent. Its molecular formula is C16H20N2O2, and it has a molecular weight of 288.35 g/mol.
Inhibition of Enzymatic Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant inhibitory effects on various enzymes. For instance, compounds similar to this compound have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE) with IC50 values typically below 5 nM in porcine assays . This suggests potential applications in inflammatory diseases where TNF-alpha plays a critical role.
Anticancer Properties
Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. For example, studies involving N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides revealed potent inhibition of TNF-alpha production, which is crucial in cancer progression . The structural similarity of these compounds may imply that this compound could exhibit similar anticancer properties.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound remain limited, the general behavior of pyrrolidine derivatives suggests moderate to good bioavailability due to their lipophilic nature. Toxicological assessments are essential to determine safety profiles; however, preliminary studies on related compounds indicate low toxicity at therapeutic doses.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related pyrrolidine derivatives significantly inhibited the production of inflammatory cytokines in human whole blood assays with IC50 values as low as 0.42 µM .
- Molecular Docking Studies : Virtual screening has shown that similar compounds effectively bind to key targets involved in inflammation and cancer pathways, suggesting a mechanism of action that warrants further exploration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-10-15(3)16(11-14(13)2)17-6-7-18(23)22(20-17)12-19(24)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGHWCWRTXBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














